molecular formula C9H12ClNO B1416620 (r)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS No. 1213362-28-7

(r)-3-Amino-3-(4-chlorophenyl)propan-1-ol

Cat. No.: B1416620
CAS No.: 1213362-28-7
M. Wt: 185.65 g/mol
InChI Key: JGNACDMQJLVKIU-SECBINFHSA-N
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Description

®-3-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

®-3-Amino-3-(4-chlorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ®-3-Amino-3-(4-chlorophenyl)propan-1-ol involves the reduction of 3-(4-chlorophenyl)propanoic acid using lithium aluminium hydride in tetrahydrofuran at 0°C to room temperature. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of ®-3-Amino-3-(4-chlorophenyl)propan-1-ol often involves similar reduction processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-chlorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propan-1-ol: Lacks the amino group, making it less versatile in certain reactions.

    3-Amino-3-phenylpropan-1-ol: Lacks the chlorine atom, which can affect its reactivity and interactions.

Uniqueness

®-3-Amino-3-(4-chlorophenyl)propan-1-ol is unique due to the presence of both an amino group and a chlorophenyl group, which provide a combination of reactivity and specificity in various chemical and biological contexts .

Properties

IUPAC Name

(3R)-3-amino-3-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNACDMQJLVKIU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654212
Record name (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213362-28-7
Record name (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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